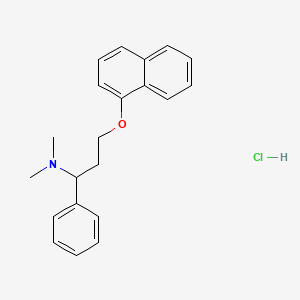
DL-Dapoxetine Hydrochloride
説明
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of premature ejaculation . It is structurally related to fluoxetine with antidepressant activity . Dapoxetine is the D-enantiomer of LY 243917 and is 3.5 times more potent as a serotonin reuptake inhibitor than the L-enantiomer .
Synthesis Analysis
A novel and practical asymmetric synthesis of dapoxetine hydrochloride using the chiral auxiliary (S)-tert-butanesulfinamide was explored . The synthesis was concise, mild, and easy to perform. The overall yield and stereoselectivity were excellent .
Molecular Structure Analysis
The molecular formula of Dapoxetine Hydrochloride is C21H23NO.HCl . Its molecular weight is 341.87 .
Chemical Reactions Analysis
The detection process in colorimetric assay is related to morphological reform of AgNPrs after its specific electrostatic and covalent interaction with Dapoxetine as analyte . The UV-vis results indicate that the proposed AgNPrs-based chemosensing system has a wide range of linearity (0.01 μM to 1 mM) with a low limit of quantification of 0.01 μM in human urine samples .
Physical And Chemical Properties Analysis
Dapoxetine Hydrochloride has a molecular weight of 341.88 . It is soluble in DMSO (32 mg/mL) and water (24 mg/mL) .
科学的研究の応用
1. Treatment of Premature Ejaculation
- DL-Dapoxetine Hydrochloride is a selective serotonin reuptake inhibitor and the first drug approved for the on-demand treatment of premature ejaculation (PE) (Mirone et al., 2014).
- It is found to significantly improve all aspects of PE and is generally well tolerated (Buvat et al., 2009).
2. Pharmacokinetics
- This compound shows rapid absorption with peak plasma concentrations reached approximately 1 hour after dosing. It has a biphasic elimination with an initial half-life of approximately 1.4 hours and a terminal half-life of around 20 hours (Modi et al., 2006).
- Pharmacokinetic parameters of this compound are similar across different ethnic groups, including healthy Chinese, Japanese, and Caucasian men (Thyssen et al., 2010).
3. Interaction Studies
- Interaction of this compound with DNA has been studied, indicating that it may interact with calf thymus DNA through groove binding, suggesting its potential implications in the development of molecular probes and therapeutic agents (Alsaif et al., 2020).
- It also exhibits an interaction with cloned Kv4.3 potassium channels, which could provide insight into some of its therapeutic actions (Jeong et al., 2012).
4. Drug Delivery and Bioavailability
- Research has been conducted to improve its delivery across the blood-brain barrier, enhancing the drug's bioavailability and efficacy (Abourehab et al., 2018).
- There are studies focusing on bioequivalence of different formulations of this compound (Yan et al., 2021).
作用機序
Target of Action
DL-Dapoxetine Hydrochloride, also known as Dl-dapoxetine hcl, is a racemic mixture of the serotonin (5-HT) reuptake inhibitors ®-dapoxetine and (S)-dapoxetine . The primary targets of DL-Dapoxetine are the serotonin transporters in the neurons . These transporters play a crucial role in the reuptake of serotonin, a neurotransmitter that influences mood, appetite, and sleep .
Mode of Action
DL-Dapoxetine acts by inhibiting the neuronal reuptake of serotonin and subsequently potentiating serotonin activity . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing its effects . The central ejaculatory neural circuit, which comprises spinal and cerebral areas, forms a highly interconnected network that is affected by this increased serotonin activity .
Biochemical Pathways
The biochemical pathway primarily affected by DL-Dapoxetine is the serotonin pathway . By inhibiting the reuptake of serotonin, DL-Dapoxetine increases the concentration of serotonin in the synaptic cleft, thereby enhancing the neurotransmitter’s effects . This leads to a delay in ejaculation, which is beneficial in the treatment of premature ejaculation .
Pharmacokinetics
DL-Dapoxetine is quickly absorbed and reaches its maximum concentration 1 to 3 hours after oral administration . The elimination of DL-Dapoxetine is biphasic, and the plasma concentration decreases to 3% to 7% of the maximum concentration by 24 hours . The half-life of DL-Dapoxetine is approximately 15 to 18 hours . High-fat meals slightly increase the exposure of DL-Dapoxetine .
Result of Action
The primary molecular effect of DL-Dapoxetine is the inhibition of serotonin reuptake, leading to an increase in serotonin concentration in the synaptic cleft . This results in enhanced serotonin activity, which delays ejaculation . On a cellular level, DL-Dapoxetine affects the neurons involved in the serotonin pathway .
Action Environment
The efficacy of DL-Dapoxetine can be influenced by various environmental factors. For instance, the consumption of high-fat meals can slightly increase the exposure of DL-Dapoxetine, potentially affecting its action . Additionally, real-world factors such as low rates of compliance, economic considerations, and a lack of awareness of the condition by the spouse may influence the real-world utility of treatments for premature ejaculation .
特性
IUPAC Name |
N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDIQRWYNMKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1071929-03-7 | |
| Record name | Benzenemethanamine, N,N-dimethyl-α-[2-(1-naphthalenyloxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071929-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dimethyl[3-(naphthalen-1-yloxy)-1-phenylpropyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3079565.png)
![ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate](/img/structure/B3079570.png)
![2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3079572.png)

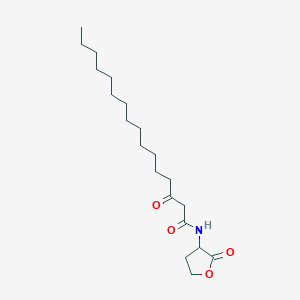

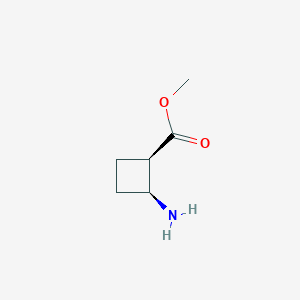
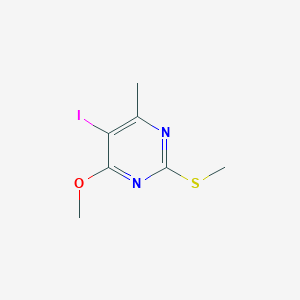
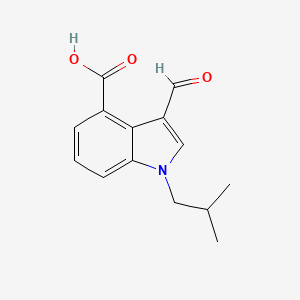


![tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B3079646.png)
